Methyl (R)-2-Azetidinecarboxylate

Description

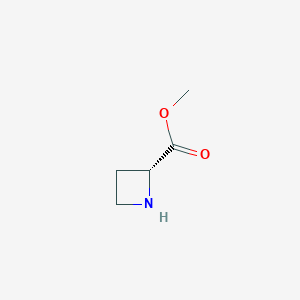

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-azetidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-8-5(7)4-2-3-6-4/h4,6H,2-3H2,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNOQXRIMCFHKZ-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl R 2 Azetidinecarboxylate and Its Derivatives

Direct and Indirect Approaches to Azetidine (B1206935) Ring Formation

The formation of the azetidine ring can be achieved through various direct and indirect synthetic strategies. These methods often involve the cyclization of acyclic precursors, modification of existing ring systems, or the reduction of related heterocyclic compounds.

Intramolecular Cyclization Strategies of Acyclic Precursors

Intramolecular cyclization is a common and effective method for forming the azetidine ring. This strategy involves a nitrogen nucleophile attacking a carbon atom bearing a suitable leaving group within the same molecule. nih.govfrontiersin.org

One prominent approach is the cyclization of γ-amino alcohols or their derivatives. For instance, the treatment of β-amino esters with a reducing agent followed by cyclization mediated by reagents like TsCl/KOH can produce azetidines with high stereoselectivity. rsc.org Another example involves the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which yields azetidines in high yields. nih.govfrontiersin.org This method is notable for its tolerance of various functional groups. nih.gov

Palladium-catalyzed intramolecular amination of unactivated C-H bonds has also emerged as a powerful tool for azetidine synthesis. rsc.orgorganic-chemistry.org This method allows for the formation of the azetidine ring from picolinamide-protected amine substrates under relatively mild conditions. organic-chemistry.org

Table 1: Examples of Intramolecular Cyclization for Azetidine Synthesis

| Precursor Type | Reagents/Catalyst | Key Features |

| β-Amino esters | 1. Reduction 2. TsCl/KOH | High stereoselectivity |

| cis-3,4-Epoxy amines | La(OTf)₃ | High yields, functional group tolerance |

| Picolinamide-protected amines | Palladium catalyst | Amination of unactivated C-H bonds |

| Homoallylamines | NBS, Cs₂CO₃ | Oxidative sulfonamidation |

Ring Contraction Reactions (e.g., from Pyrrolidinone or Oxazinone Scaffolds)

Ring contraction offers an alternative pathway to the azetidine core. A notable example is the synthesis of N-sulfonylazetidines from α-bromo-N-sulfonylpyrrolidinones. This reaction proceeds via nucleophilic addition to the amide carbonyl, followed by N–C(O) cleavage and subsequent intramolecular Sₙ2 cyclization. rsc.org The use of potassium carbonate as a base in a mixed solvent system of MeCN/MeOH has been found to provide good yields. rsc.org

Another approach involves the palladium-catalyzed ring contraction of certain cyclic precursors. The mechanism is thought to involve the formation of a π-allyl Pd complex, followed by nucleophilic attack by the nitrogen atom to form the azetidine ring. acs.org

Reduction-Based Syntheses (e.g., from Azetidin-2-ones)

The reduction of azetidin-2-ones (β-lactams) is a well-established and frequently used method for the synthesis of azetidines. acs.org Various reducing agents can be employed for this transformation, with the choice of reagent often influencing the outcome and chemoselectivity.

Diborane (B8814927) in tetrahydrofuran (B95107) and alane in ether have been shown to be effective reagents for the reduction of N-substituted azetidin-2-ones to the corresponding azetidines, often with retention of stereochemistry. publish.csiro.au While diborane can sometimes lead to reductive ring cleavage byproducts, alane typically provides the desired azetidines in good yield without this side reaction. publish.csiro.au Hydroalanes have also been identified as specific and effective reducing agents for this purpose. acs.org

Sodium borohydride (B1222165) has also been utilized for the diastereoselective reduction of C-3 functionalized azetidin-2-ones to afford trans-azetidines. rsc.org However, the use of lithium aluminum hydride (LiAlH₄) can be less predictable, as it may lead to either direct reduction of the carbonyl group or 1,2-fission of the β-lactam ring, depending on the substitution pattern of the starting material. acs.org

Table 2: Reducing Agents for Azetidin-2-one (B1220530) to Azetidine Conversion

| Reducing Agent | Solvent | Key Features |

| Diborane | Tetrahydrofuran | Rapid, good yield, potential for ring cleavage |

| Alane | Ether | Rapid, good yield, no ring cleavage |

| Hydroalanes | - | Specific for azetidin-2-one reduction |

| Sodium Borohydride | Isopropanol | Diastereoselective for C-3 functionalized systems |

| Lithium Aluminum Hydride | - | Outcome is substrate-dependent |

Radical Scission Routes to Azetidine Cores

Radical-based methodologies have recently emerged as a novel approach for the synthesis of azetidines. One such strategy involves the radical strain-release (RSR) photocatalysis of azabicyclo[1.1.0]butanes (ABBs). chemrxiv.orgresearchgate.net This method utilizes a photosensitizer to generate radical intermediates that are then intercepted by the strained ABB, leading to the formation of densely functionalized azetidines in a single step. chemrxiv.orgresearchgate.net

Another innovative radical approach is the photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes. nih.gov In this process, photogenerated α-aminoalkyl radicals add to alkynes to form vinyl radicals. These intermediates then undergo a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to yield the azetidine product. nih.gov

Stereoselective and Enantioselective Synthesis of Azetidine-2-Carboxylates

The synthesis of enantiomerically pure azetidine-2-carboxylates is of particular importance, as these compounds are valuable building blocks in medicinal chemistry and peptidomimetics. acs.orgnih.gov

Asymmetric Catalysis in Azetidine Construction (e.g., Chiral Metal Complexes)

Asymmetric catalysis provides a powerful means to control the stereochemistry during the formation of the azetidine ring. birmingham.ac.ukresearchgate.net Chiral metal complexes have been successfully employed as catalysts in various synthetic transformations to produce enantioenriched azetidines. researchgate.net

For example, chiral C₂-symmetric 2,4-disubstituted azetidine derivatives have been synthesized and used as chiral ligands in the addition of diethylzinc (B1219324) to aldehydes. researchgate.net Similarly, azetidine-derived binuclear zinc catalysts have shown high efficiency in asymmetric Michael additions. rsc.org The rigidity of the azetidine scaffold in these catalysts is believed to enhance the control of the catalytic pocket, leading to high enantioselectivity. rsc.org

Gold-catalyzed reactions have also been developed for the stereoselective synthesis of azetidines. For instance, the gold-catalyzed intermolecular oxidation of alkynes can lead to the formation of chiral azetidin-3-ones from chiral N-propargylsulfonamides. nih.gov Furthermore, rhodium-catalyzed carbene insertion into the N-H bond of a diazoketone derived from D-serine has been a key step in the total synthesis of naturally occurring azetidine derivatives. acs.org

The use of chiral phase-transfer catalysts represents another significant advancement in the enantioselective synthesis of azetidines. nih.gov For instance, novel SF₅-containing chiral cation phase-transfer catalysts derived from cinchona alkaloids have been developed for the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.gov

Enzymatic Resolution and Biocatalytic Transformations (e.g., Lipase-Mediated Processes)

Biocatalysis, particularly the use of lipases, offers a green and efficient alternative for the synthesis of enantiomerically pure pharmaceutical intermediates. mdpi.com Lipases are widely used due to their high regio-, chemo-, and enantioselectivity in resolving racemic mixtures without the need for cofactors. mdpi.com They also exhibit excellent stability in organic solvents, which is advantageous for dissolving organic substrates. mdpi.com

A notable application of enzymatic resolution is in the synthesis of chiral intermediates for various pharmaceuticals. For instance, lipase (B570770) from Candida antarctica B (CAL-B) has been successfully employed in the regioselective acylation of hydroxyl groups, achieving high yields. mdpi.com In the context of azetidine derivatives, lipases can be used for the kinetic resolution of racemic mixtures. For example, the enzymatic hydrolysis of racemic arylazetidinones, which are precursors to the amino acid side chains of certain bioactive molecules, has been achieved with high enantiomeric excess for both the resulting alcohols and the remaining acetates. mdpi.com

The general principle of lipase-mediated kinetic resolution involves the selective acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. The efficiency of this process can be influenced by factors such as the choice of lipase, solvent, and acylating agent.

Chiral Auxiliary-Mediated Approaches and Memory of Chirality Effects

Chiral auxiliary-mediated synthesis is a powerful strategy for asymmetric synthesis. This approach involves temporarily incorporating a chiral molecule (the auxiliary) into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A recent approach utilizes chiral tert-butanesulfinamides for the synthesis of C2-substituted azetidines. acs.org This method involves the condensation of an inexpensive and readily available chiral tert-butanesulfinamide with a 1,3-bielectrophilic starting material like 3-chloropropanal. The resulting sulfinimine then undergoes organometallic addition and intramolecular cyclization to form the azetidine ring with high diastereoselectivity. acs.org This strategy provides access to a variety of C2-substituted azetidines, including those with aryl, vinyl, allyl, and alkyl groups, which were previously difficult to access through a single method. acs.org The diastereomeric products can be separated chromatographically, and subsequent removal of the sulfinamide auxiliary yields the enantioenriched C2-substituted azetidine. acs.org

Memory of chirality is a fascinating phenomenon in asymmetric synthesis where stereochemical information is retained during a reaction even though the original stereocenter is temporarily destroyed. This process relies on the formation of a conformationally chiral intermediate that reacts faster than it racemizes. In the context of α-amino acid derivatives, enolates can be generated that maintain a chiral conformation, allowing for stereoselective alkylation. Intramolecular S-N-2' cyclization of α-amino ester enolates has been shown to produce piperidine (B6355638) derivatives with excellent diastereo- and enantioselectivity through a memory of chirality effect. nih.gov This principle can be conceptually extended to the synthesis of other nitrogen-containing heterocycles like azetidines.

Diastereoselective Control in Functionalized Azetidine Synthesis (e.g., Organolithium Additions)

Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the synthesis of functionalized azetidines, the addition of organolithium reagents to precursor molecules is a key strategy.

Another example involves the transformation of trans-configured oxiranyl carbaldimines into anti-configured cis-aziridinyl alcohols with high diastereoselectivity upon treatment with organolithium nucleophiles. nih.gov This transformation is proposed to proceed through a novel aza-Payne rearrangement. nih.gov

Synthesis of Substituted and Functionalized Azetidine-2-Carboxylate Analogues

The diversification of the azetidine scaffold at various positions is crucial for developing new drug candidates and chemical probes.

Diversification Strategies for Alkyl and Aryl Substituents

Recent advancements have focused on creating diverse libraries of azetidine derivatives. Photochemical modifications of azetidine-2-carboxylic acids have been shown to be an effective method for preparing alkyl azetidines, valuable building blocks in drug discovery. chemrxiv.orgchemrxiv.org This reaction can be performed in both batch and flow setups, allowing for synthesis on various scales. chemrxiv.org

Furthermore, nickel-catalyzed decarboxylative (hetero)arylation of a redox-active ester of an azetidine-2-carboxylic acid has been reported for the synthesis of 2-(hetero)aryl-azetidines. chemrxiv.org A formal [2+2]-cycloaddition between Graf isocyanate and exocyclic alkenes has also been developed for the practical synthesis of 2-spirocyclic azetidines. chemrxiv.org

The previously mentioned chiral auxiliary approach using tert-butanesulfinamides also provides a versatile platform for introducing a wide range of alkyl and aryl substituents at the C2-position of the azetidine ring. acs.org

Introduction of Heteroatom-Containing Side Chains

The incorporation of heteroatoms into the side chains of azetidine-2-carboxylates can significantly influence their biological properties. The Staudinger synthesis, a ketene-imine cycloaddition, is a classic and versatile method for constructing the β-lactam (2-azetidinone) ring. mdpi.com This method allows for the synthesis of hybrid molecules where the β-lactam ring is linked to other bioactive heterocycles, potentially leading to synergistic biological effects. mdpi.com For example, aryl/heteroaryl hydrazones can be reacted with chloroacetyl chloride to produce 3-chloro-N-heteroarylamino-2-azetidinones. mdpi.com

Palladium-catalyzed hydroamination of gem-difluoroallenes offers a method for constructing difluoroalkylated indole (B1671886) derivatives, which can be seen as analogues with heteroatom-containing side chains. acs.orgacs.org This method shows substrate-controlled regiodivergence, providing either γ- or β-addition products depending on the nature of the nucleophile. acs.org

The photochemical functionalization of azetidine-2-carboxylic acids with alkenes can also be used to introduce side chains containing heteroatoms, such as those found in sulfonyl fluorides, boropinacolates, and various linkers used in medicinal chemistry. chemrxiv.org

Chemical Reactivity and Advanced Transformations of Methyl R 2 Azetidinecarboxylate

Ring Opening Reactions and Mechanistic Considerations

The reactivity of the azetidine (B1206935) ring in Methyl (R)-2-Azetidinecarboxylate is significantly influenced by its inherent ring strain, making it susceptible to ring-opening reactions under various conditions. These reactions can be broadly categorized into chemical and enzymatic methods.

Nucleophilic attack is a primary mechanism for the chemical opening of the azetidine ring. Due to the electronic effect of the carboxylate group at the C2 position, the C-N bond between the nitrogen and the C2 carbon is polarized and weakened. Nucleophiles tend to attack this carbon, leading to cleavage of the C2-N bond. Such reactions often require activation of the ring, for instance, by a Lewis acid which coordinates to the nitrogen atom, further increasing the ring's susceptibility to nucleophilic attack. Reductive ring-opening presents another chemical pathway, utilizing reagents capable of cleaving the strained C-N bond.

In the realm of biocatalysis, specific enzymes have been identified that catalyze the hydrolytic opening of the azetidine ring. L-azetidine-2-carboxylate hydrolase (A2CH), found in various microorganisms like Pseudomonas sp., facilitates the detoxification of L-azetidine-2-carboxylic acid, a toxic analogue of proline. science.govambeed.com The enzyme operates via a hydrolytic mechanism, attacking the C-N bond to open the ring and form 2-hydroxy-4-aminobutyric acid. science.govorganic-chemistry.org This enzymatic process is highly specific and proceeds through a mechanism where an aspartate residue in the enzyme's active site acts as a nucleophile. ambeed.comorganic-chemistry.org

Ester Group Modifications and Transesterification Reactions

The methyl ester group of this compound provides a reactive site for various chemical transformations without disrupting the core azetidine ring. These modifications are crucial for synthesizing derivatives with altered properties or for subsequent coupling reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, (R)-Azetidine-2-carboxylic acid, under either acidic or basic conditions. Base-promoted hydrolysis, or saponification, typically uses a base like sodium hydroxide (B78521) and proceeds via a nucleophilic acyl substitution mechanism to yield the carboxylate salt, which is then protonated. ambeed.com

Aminolysis: The ester group can be converted to an amide by reacting with ammonia (B1221849) or a primary or secondary amine. For instance, treatment of a closely related N-substituted methyl azetidine-2-carboxylate with aqueous ammonia results in the formation of the corresponding primary amide, (S)-1-((S)-1′-phenylethyl)azetidine-2-carboxamide. masterorganicchemistry.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the methyl ester to a primary alcohol, yielding (R)-(azetidin-2-yl)methanol. This transformation converts the carboxylate function into a versatile hydroxymethyl group.

Transesterification: This process involves converting the methyl ester into a different ester by reaction with another alcohol under acidic or basic catalysis. youtube.com For example, reacting this compound with ethanol (B145695) in the presence of an acid or base catalyst would lead to the formation of Ethyl (R)-2-Azetidinecarboxylate. The reaction is typically driven to completion by using the new alcohol as the solvent. youtube.comresearchgate.net Various catalysts, including tin(II) chloride and N-heterocyclic carbenes, are known to promote transesterification reactions under mild conditions. organic-chemistry.orggoogle.com

| Reaction Type | Reagents | Product Functional Group | General Reference |

|---|---|---|---|

| Hydrolysis (Basic) | NaOH, H₂O then H₃O⁺ | Carboxylic Acid | ambeed.com |

| Aminolysis | NH₃·H₂O | Primary Amide | masterorganicchemistry.com |

| Reduction | LiAlH₄, then H₂O workup | Primary Alcohol | |

| Transesterification (Acidic) | R'OH, H⁺ (cat.) | New Ester (COOR') | youtube.com |

N-Functionalization of the Azetidine Nitrogen (e.g., N-Alkylation, N-Protection)

The secondary amine nitrogen of the azetidine ring is a key site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the molecule's chemical and physical properties.

N-Protection: To prevent unwanted side reactions at the nitrogen during other transformations, it is often protected with a suitable group. The tert-butoxycarbonyl (Boc) group is a common choice, forming N-Boc-protected derivatives like (S)-N-Boc-Azetidine-2-carboxylic acid methyl ester. google.com This group is stable under many reaction conditions but can be readily removed with acid, such as trifluoroacetic acid.

N-Alkylation: The nitrogen can be alkylated to introduce various alkyl or arylmethyl groups. A common synthetic route to N-substituted azetidine-2-carboxylates involves the reaction of a precursor like methyl 2,4-dibromobutanoate with a primary amine. For example, reaction with (S)-1-phenylethylamine yields methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate. masterorganicchemistry.com

N-Acylation: The nitrogen can be acylated using acylating agents like acid chlorides or anhydrides. A biologically relevant example is the N-acetylation of azetidine-2-carboxylate by the enzyme N-acetyltransferase, a process observed in yeast as a detoxification mechanism. youtube.com

| Functionalization | Reagent/Method | Product | Reference |

|---|---|---|---|

| N-Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Methyl (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylate | google.com |

| N-Alkylation | Reaction of methyl 2,4-dibromobutanoate with a primary amine (e.g., R-NH₂) | Methyl (R)-1-alkyl-azetidine-2-carboxylate | masterorganicchemistry.com |

| N-Acetylation (Enzymatic) | N-acetyltransferase | N-acetyl azetidine-2-carboxylate | youtube.com |

Coupling Reactions and Complex Ligand Formation

This compound and its parent acid are valuable as chiral ligands in transition metal catalysis. The molecule acts as a bidentate ligand, coordinating to a metal center through both the nitrogen atom and the carboxylate oxygen.

These complexes are effective catalysts in various chemical reactions. For instance, iridium(III) and rhodium(III) complexes containing azetidine-2-carboxylate as a ligand have been successfully employed as catalysts for the asymmetric transfer hydrogenation of ketones. vt.eduncl.ac.uk In these systems, the chirality of the azetidine ligand is transferred to the product, enabling the synthesis of chiral alcohols with high enantioselectivity. The four-membered ring structure of the azetidine-2-carboxylate ligand has been shown to impart high selectivity in these reductions, in some cases superior to the five-membered proline or six-membered piperidine-2-carboxylate analogues. vt.edu

Furthermore, functionalized azetidines derived from the parent ester can participate in standard cross-coupling reactions. For example, azetidine derivatives have been utilized in Suzuki-Miyaura cross-coupling reactions to synthesize more complex heterocyclic structures. ncl.ac.uk These reactions demonstrate the utility of the azetidine scaffold as a stable and versatile component in modern synthetic chemistry, including its use in the generation of DNA-encoded libraries. chem960.com

Rearrangement Pathways Leading to Other Heterocyclic Systems

The strained azetidine ring can undergo rearrangement reactions, providing pathways to different, often larger, heterocyclic systems. These transformations leverage the ring strain as a driving force for skeletal reorganization.

A notable example is the gold(I)-catalyzed ring expansion of 2-azetidinyl ynones. In this reaction, a 2-acyl azetidine precursor, which can be derived from the corresponding ester, undergoes a rearrangement to form a pyrrolin-4-one, a five-membered heterocycle. This transformation provides an elegant method for converting the four-membered ring into a different and synthetically useful heterocyclic motif.

Another documented rearrangement is the Sommelet–Hauser rearrangement. This reaction has been studied in N-α-branched benzylic azetidine-2-carboxylic acid-derived ammonium (B1175870) salts, where a base induces the rearrangement to form a new C-C bond and expand the ring system. These pathways highlight the sophisticated transformations that can be achieved starting from the simple azetidine-2-carboxylate scaffold, opening avenues to diverse and complex molecular architectures.

Structural Elucidation and Stereochemical Analysis in Azetidine 2 Carboxylate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Methyl (R)-2-azetidinecarboxylate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for assigning the chemical structure. researchgate.net The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, distinct signals are expected for the protons of the azetidine (B1206935) ring, the methoxy (B1213986) group, and the chiral center.

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. oregonstate.edu Each unique carbon atom in the molecule gives rise to a specific signal, with its chemical shift indicating its electronic environment. youtube.com The carbonyl carbon of the ester group, for instance, will appear at a characteristic downfield shift compared to the sp³-hybridized carbons of the azetidine ring. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 (CH) | ~4.0-4.5 | ~60-65 |

| C3 (CH₂) | ~2.2-2.8 | ~25-30 |

| C4 (CH₂) | ~3.5-4.0 | ~45-50 |

| C=O | - | ~170-175 |

| O-CH₃ | ~3.7 | ~52 |

| Note: These are predicted values and may vary depending on the solvent and experimental conditions. |

To unambiguously assign all proton and carbon signals and to understand the connectivity within the molecule, advanced two-dimensional (2D) NMR techniques are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.comslideshare.net For this compound, COSY would show correlations between the protons on C2, C3, and C4 of the azetidine ring, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. sdsu.eduemerypharma.com By mapping the proton signals to their corresponding carbon signals, HSQC provides definitive assignments for the carbon skeleton. nih.gov

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. emerypharma.comuvic.ca This is particularly useful in confirming the assignments of the azetidine ring carbons.

Vibrational Spectroscopy (e.g., FT-IR) in Chemical Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. chemicalbook.com For this compound, the FT-IR spectrum would be characterized by several key absorption bands. researchgate.net A strong absorption band is expected in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. spectroscopyonline.com The N-H stretching vibration of the secondary amine in the azetidine ring would typically appear as a weaker band around 3300-3500 cm⁻¹. The C-N and C-O stretching vibrations would also be present in the fingerprint region of the spectrum. spectroscopyonline.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1730 - 1750 |

| N-H (Amine) | Stretch | 3300 - 3500 |

| C-O (Ester) | Stretch | 1100 - 1300 |

| C-N (Amine) | Stretch | 1000 - 1250 |

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment (e.g., Chiral HPLC, GC-MS)

The enantiomeric purity of this compound is a critical parameter, and chromatographic methods are the gold standard for its determination.

Chiral High-Performance Liquid Chromatography (HPLC) : This is a powerful technique for separating enantiomers. scilit.com By using a chiral stationary phase, the two enantiomers of a racemic mixture will interact differently with the column, leading to different retention times and allowing for their separation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile compounds like this compound, GC-MS can be used for purity assessment. nih.gov When coupled with a chiral column, GC can separate enantiomers. gcms.czlibretexts.org The mass spectrometer then provides structural information based on the fragmentation pattern of the molecule, confirming its identity. nih.gov

Computational Chemistry and Theoretical Studies on Conformation and Stereoselectivity

Computational chemistry provides valuable insights into the three-dimensional structure, conformational preferences, and stereoselectivity of this compound. researchgate.net Molecular mechanics and quantum mechanics calculations can be used to model the molecule and predict its most stable conformation. These theoretical studies can also help to rationalize the stereochemical outcome of synthetic reactions leading to this compound. By calculating the energies of different transition states, it is possible to predict which stereoisomer will be preferentially formed.

X-ray Crystallography for Absolute Configuration Determination

While NMR and other spectroscopic methods provide information about the relative stereochemistry, X-ray crystallography is the definitive technique for determining the absolute configuration of a chiral molecule. nih.goved.ac.ukresearchgate.net This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. tcichemicals.com The way the X-rays are scattered by the electrons in the molecule allows for the precise determination of the spatial arrangement of every atom, thus confirming the (R) configuration at the chiral center of this compound. nih.gov

Applications of Methyl R 2 Azetidinecarboxylate in Advanced Chemical Research

As Chiral Building Blocks and Scaffolds in Organic Synthesis

The enantiopure nature of Methyl (R)-2-Azetidinecarboxylate makes it an important chiral building block. Chiral building blocks are essential starting materials in organic synthesis for creating specific stereoisomers of target molecules, which is particularly crucial in the development of pharmaceuticals where different enantiomers can have vastly different biological effects.

This compound serves as a foundational element for constructing more complex molecules that are precursors to pharmaceutically active compounds. The azetidine (B1206935) ring is a structural motif present in various bioactive compounds. Researchers utilize this building block to synthesize heterocyclic amino acid-like structures. For instance, it can be used to prepare chiral methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, which are considered novel amino acid-like building blocks for drug discovery. beilstein-journals.org The synthesis involves reacting a derivative of the azetidine carboxylate with hydroxylamine (B1172632) hydrochloride to form the oxazole (B20620) ring system. beilstein-journals.org This process demonstrates how the simple azetidine scaffold can be elaborated into more complex intermediates poised for further modification in a drug development pipeline. The synthesis of related functionalized azetidines, such as 3-aminoazetidine-3-carboxylates, from similar starting materials further highlights the role of these compounds as versatile intermediates. researchgate.net

The structure of this compound is analogous to that of a cyclic β-amino acid ester, making it an ideal precursor for non-natural amino acids and peptidomimetics. Non-natural amino acids are incorporated into peptides to enhance their stability, receptor affinity, and pharmacokinetic properties. The synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates is a direct example of creating a new, non-natural amino acid-like structure from an azetidine base. beilstein-journals.org These resulting molecules can be used in the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved characteristics. The inherent chirality of the starting material ensures that the resulting complex amino acids are also enantiomerically pure. beilstein-journals.org

The four-membered azetidine ring is rigid and conformationally constrained. acs.org Incorporating this compound into larger molecules allows chemists to introduce a significant degree of conformational rigidity. acs.org This is a powerful strategy in medicinal chemistry for designing analogues of biologically active compounds. By restricting the rotational freedom of a molecule, researchers can lock it into a specific three-dimensional shape that may correspond to the active conformation required for binding to a biological target. This approach helps in understanding structure-activity relationships (SAR) and can lead to the development of compounds with higher potency and selectivity. The stereochemistry of the substituents on the azetidine ring is typically retained during subsequent synthetic transformations, preserving the conformational design. acs.org

In Medicinal Chemistry and Drug Discovery Research

The unique properties of this compound extend its utility into the realm of medicinal chemistry, where the goal is to design and discover new therapeutic agents.

The conformationally restricted nature of the azetidine ring is a critical tool for investigating the interactions between a chemical compound and its biological target, such as an enzyme or a receptor. beilstein-journals.org By systematically replacing a more flexible part of a known active molecule with the rigid azetidine scaffold derived from this compound, researchers can probe the conformational requirements for biological activity. If the resulting analogue retains or improves its activity, it suggests that the constrained conformation is favorable for binding. This information provides valuable insight into the topology of the target's binding site, guiding the rational design of next-generation compounds with optimized interactions. The synthesis of novel building blocks, such as the chiral oxazole derivatives, is a key step in creating these molecular probes. beilstein-journals.org

Table 1: Applications of this compound as a Chiral Building Block

| Application Area | Description | Key Outcome |

|---|---|---|

| Pharmaceutical Precursors | Serves as a starting material for more complex molecules that are intermediates in pharmaceutical synthesis. beilstein-journals.orgresearchgate.net | Creation of functionalized heterocyclic systems like oxazoles and other substituted azetidines. beilstein-journals.orgresearchgate.net |

| Non-Natural Amino Acids | Acts as a scaffold for creating novel amino acids with unique structural properties for inclusion in peptides. beilstein-journals.org | Synthesis of enantiomerically pure, cyclic amino acid analogues and peptidomimetics. beilstein-journals.org |

| Conformationally Restricted Analogues | The rigid four-membered ring is incorporated into larger molecules to limit their conformational freedom. acs.org | Molecules with a fixed three-dimensional structure, useful for studying structure-activity relationships. acs.org |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates |

| hydroxylamine hydrochloride |

Synthesis of Linkers for Chemical Biology Modalities (e.g., PROTACs, Antibody-Drug Conjugates)

The structural attributes of azetidine-based compounds, including this compound, make them valuable components in the construction of linkers for sophisticated chemical biology tools like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy. nih.gov While common linkers are often based on alkyl or polyethylene (B3416737) glycol (PEG) chains, the incorporation of rigid scaffolds like the azetidine ring can offer better control over the spatial orientation of the two binding elements, potentially enhancing the formation of a productive ternary complex. medchemexpress.com (R)-Azetidine-2-carboxylic acid, a derivative of the title compound, is utilized as a non-cleavable linker in the synthesis of PROTACs. invivochem.com

Similarly, in ADCs, a linker tethers a potent cytotoxic drug to an antibody, which directs the drug to cancer cells. nih.gov The stability of this linker in systemic circulation and its subsequent cleavage at the target site are crucial for the ADC's therapeutic window. Azetidine-containing linkers can be designed as non-cleavable connectors, ensuring that the cytotoxic payload remains attached to the antibody until the entire ADC is internalized and degraded within the target cell. invivochem.cominvivochem.com For instance, methyl azetidine-3-carboxylate hydrochloride has been employed as a non-cleavable ADC linker. invivochem.com

Radiotracer Development for Molecular Imaging Studies (e.g., Positron Emission Tomography)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of positron-emitting radiotracers. The development of novel radiotracers often involves the labeling of biologically active molecules with a positron-emitting isotope, such as fluorine-18 (B77423).

The synthesis of these radiolabeled compounds frequently employs "click chemistry" reactions, which are rapid, efficient, and biocompatible. nih.gov Hetero-Diels-Alder reactions represent a class of click reactions that have been successfully automated for the fluorine-18 labeling of peptides. nih.gov The azetidine framework, as a constrained cyclic structure, can be incorporated into precursor molecules designed for radiolabeling. Its defined stereochemistry and rigidity can influence the pharmacokinetic properties of the resulting radiotracer. While direct research on this compound in this specific application is not widely published, the principles of using structurally defined building blocks are central to modern radiotracer design.

In Peptide Chemistry and Protein Engineering Research

The incorporation of non-natural amino acids is a key strategy in peptide chemistry and protein engineering to modulate structure and function. The azetidine ring of this compound, as a proline analogue, introduces unique structural perturbations.

Incorporation into Peptide Chains and Oligomers

L-azetidine-2-carboxylic acid (Aze), the carboxylic acid form of the title compound, can be incorporated into peptide chains in place of its five-membered ring homologue, L-proline. nih.gov This substitution has been shown to alter the properties of proteins, notably collagen. nih.gov The synthesis of tetrapeptides containing L-azetidine-2-carboxylic acid has been achieved using solution-phase peptide synthesis methods. nih.govumich.edu

Influence on Peptide Conformation and Secondary Structure Formation

| Feature | Peptides with Proline | Peptides with Azetidine |

| Flexibility | Less flexible | More flexible nih.gov |

| Stability of Ordered Structures | Generally more stable | Can destabilize ordered structures nih.gov |

| Conformational Preference | Similar overall preference to azetidine | Similar overall preference to proline nih.gov |

| Effect on Collagen-like Structures | Favors near-extended conformation | Energetically less favorable for near-extended conformation nih.gov |

Catalytic Applications and Ligand Design

The chiral and structurally constrained nature of azetidine derivatives makes them attractive scaffolds for the design of ligands used in asymmetric catalysis.

Azetidine-Based Ligands in Asymmetric Transformations (e.g., Diels-Alder Reactions)

Chiral azetidine-derived ligands have been successfully employed in a variety of asymmetric catalytic reactions since the early 1990s. researchgate.net These include Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. researchgate.net The development of efficient methods for synthesizing azetidines, such as palladium-catalyzed intramolecular C-H amination, has further spurred their use in catalysis. acs.org

In the context of Diels-Alder reactions, a cornerstone of organic synthesis for the formation of six-membered rings, asymmetric catalysis is crucial for controlling the stereochemistry of the products. youtube.com Chiral catalysts, including those based on metal complexes with chiral ligands or organocatalysts, are used to create a chiral environment that favors the formation of one enantiomer over the other. youtube.comyoutube.com Azetidine-containing ligands can chelate to a metal center, creating a rigid and well-defined chiral space around the catalytic site. While specific examples detailing the use of this compound itself as a ligand in Diels-Alder reactions are not prevalent in the reviewed literature, the broader class of chiral azetidines has proven effective in asymmetric transformations. researchgate.net The principles of asymmetric catalysis suggest that ligands derived from this compound could be effective in controlling the enantioselectivity of reactions like the Diels-Alder cycloaddition. youtube.com

| Asymmetric Reaction | Role of Chiral Azetidine Derivatives |

| Friedel-Crafts Alkylations | Used as ligands for catalysts to induce asymmetry. researchgate.net |

| Henry Reactions | Employed in catalytic systems to control stereochemistry. researchgate.net |

| Michael-type Additions | Utilized as ligands or organocatalysts for enantioselective additions. researchgate.net |

| Diethylzinc (B1219324) Addition | N-substituted-azetidinyl(diphenylmethyl)methanols act as chiral catalysts. researchgate.net |

| Diels-Alder Reactions | Azetidine-based ligands can create a chiral environment for enantioselective cycloadditions. researchgate.netyoutube.com |

Future Directions and Emerging Research Frontiers for Methyl R 2 Azetidinecarboxylate

Innovations in Green Chemistry and Sustainable Synthetic Routes

The demand for environmentally benign chemical processes has spurred research into greener and more sustainable methods for synthesizing chiral molecules like Methyl (R)-2-Azetidinecarboxylate. Key areas of innovation include biocatalysis and the development of high-yield, atom-economical synthetic strategies.

Biocatalysis offers a promising avenue for the sustainable production of this compound and its derivatives. acib.at Enzymes, such as lipases and acyltransferases, can catalyze reactions with high enantioselectivity and under mild, aqueous conditions, thereby reducing the need for harsh chemical reagents and organic solvents. acib.atnih.govresearchgate.net For instance, lipase-catalyzed preferential hydrolysis has been successfully employed in the synthesis of enantiomerically pure (S)-azetidine-2-carboxylic acid. oup.comtandfonline.com The use of enzymes like L-amino acid oxidase for the conversion of related amino acids also highlights the potential for biocatalytic routes. nih.gov

Future research in this area will likely focus on the discovery and engineering of novel enzymes with tailored substrate specificities for the direct and efficient synthesis of this compound. One-pot, multi-step enzymatic reactions are also gaining importance as they reduce the number of work-up and purification steps, leading to more sustainable processes. acib.atnih.gov

| Green Chemistry Approach | Key Advantages | Relevant Research Findings |

|---|---|---|

| High-Yield Synthesis | Minimizes waste, improves atom economy. | An efficient five-step synthesis of (S)-azetidine-2-carboxylic acid with a 48% overall yield has been established. oup.comtandfonline.com |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced use of hazardous chemicals. | Lipase-catalyzed hydrolysis has been used for the diastereoselective synthesis of precursors to (S)-azetidine-2-carboxylic acid. oup.comtandfonline.com Candida antarctica lipase (B570770) B has been shown to catalyze novel multi-step reactions for the synthesis of related heterocyclic compounds. nih.govresearchgate.net |

Advanced Computational Modeling for Rational Design and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. researchgate.netnih.govresearchgate.net DFT calculations can provide valuable insights into reaction mechanisms, transition state geometries, and the factors that govern stereoselectivity. researchgate.netnih.govresearchgate.net

Studies have utilized DFT to investigate the ring-closure step in the formation of azetidines and the ring-opening of azetidinium ions by nucleophiles. researchgate.netnih.govresearchgate.net These computational models help in understanding the parameters that control the regioselectivity of such reactions. nih.govresearchgate.net Such mechanistic understanding is crucial for the rational design of more efficient and selective synthetic routes to this compound and its derivatives.

Recent research has also combined structural and biochemical analyses with quantum mechanical calculations to elucidate the catalytic insights into AZE synthases, which catalyze the formation of the azetidine ring in natural product biosynthesis. nih.gov

The future of computational modeling in this field will involve the use of more sophisticated models to predict the catalytic activity of novel azetidine-based ligands and to design new chemical biology tools. For example, molecular dynamics simulations could be used to study the interactions of azetidine-containing probes with their biological targets, providing a deeper understanding of their mechanism of action.

| Computational Method | Application to Azetidine Chemistry | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Studying reaction mechanisms of azetidine ring formation and opening. researchgate.netnih.govresearchgate.net | Provides understanding of activation energies and parameters governing regioselectivity. researchgate.netnih.govresearchgate.net |

| Quantum Mechanical Calculations | Investigating enzymatic synthesis of azetidine-2-carboxylic acid. nih.gov | Reveals catalytic insights into AZE synthases and the role of substrate conformation. nih.gov |

Integration into New Chemical Biology Tools and Imaging Modalities

The unique properties of the azetidine ring make it an attractive component for the development of new chemical biology tools and imaging agents. Its constrained conformation can be used to create highly specific ligands for biological targets, and its incorporation into fluorescent probes can enable the visualization of biological processes in real-time.

Azetidine-based scaffolds are being used to generate diverse libraries of lead-like molecules for CNS-focused drug discovery. acs.orgnih.gov These libraries provide a rich source of compounds for screening against a wide range of biological targets. The development of azetidine-containing fluorescent probes is also an active area of research. nih.govnih.gov For example, fluorescent probes based on other heterocyclic systems have been successfully used for fluorescence anisotropy-based binding studies and microscopy of live tumor cells. nih.gov

The principles of bioorthogonal chemistry, which involve reactions that can occur in living systems without interfering with native biochemical processes, are also relevant to the future of this compound. nih.govresearchgate.netresearchgate.net Azide-alkyne cycloaddition reactions, for instance, are widely used for labeling biomolecules and could potentially be adapted for use with azetidine-containing probes. nih.gov

Future research will likely see the development of this compound-derived probes for a variety of applications, including fluorescence lifetime imaging microscopy and the targeted delivery of therapeutic agents. The ability to attach fluorophores and other reporter groups to the azetidine scaffold will be crucial for these advancements.

Q & A

Q. What are the recommended protocols for synthesizing Methyl (R)-2-Azetidinecarboxylate with high enantiomeric purity?

The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective hydrogenation or enzymatic resolution can achieve high optical purity. Evidence from peptide coupling reactions (e.g., using methyl azetidinecarboxylate derivatives in dipeptide synthesis) suggests that protecting group strategies and coupling agents like HATU/DIPEA are critical for preserving stereochemistry . Characterization via chiral HPLC or polarimetry is essential to confirm enantiopurity .

Q. How should this compound be stored to ensure stability in laboratory settings?

Store the compound in a desiccator at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group. Avoid exposure to moisture, as azetidine derivatives are prone to ring-opening reactions in aqueous environments. Safety data sheets recommend secondary containment and compatibility checks with storage materials .

Q. What analytical methods are most reliable for quantifying this compound in complex mixtures?

Reverse-phase HPLC with UV detection (210–220 nm) is widely used due to the compound’s lack of strong chromophores. Mass spectrometry (LC-MS) provides higher specificity, especially for distinguishing enantiomers or degradation products. PubChem data highlights the use of exact mass measurements (e.g., 219.1259 g/mol for related analogs) for verification .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound in multi-step reactions?

Key strategies include:

- Stepwise monitoring : Use TLC or inline IR spectroscopy to track intermediate formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps, while low-temperature conditions (–78°C) minimize racemization .

- Catalyst optimization : Chiral ligands like BINAP in palladium-catalyzed reactions improve enantioselectivity .

Q. What role does this compound play in medicinal chemistry as a chiral building block?

The compound’s rigid azetidine ring and stereogenic center make it valuable for designing protease inhibitors or GPCR-targeted drugs. For example, it has been used in thrombin inhibitors (e.g., melagatran derivatives) to enhance binding affinity and metabolic stability. Critical modifications include saponification of the methyl ester and subsequent amidations .

Q. How can contradictions in reported reactivity data for this compound be resolved?

Discrepancies in reactivity (e.g., unexpected ring-opening under mild conditions) may arise from trace impurities or solvent effects. Systematic reproducibility studies, including strict control of reaction parameters (temperature, solvent grade, and catalyst purity), are recommended. Cross-validate findings using independent synthetic routes (e.g., aziridine vs. azetidine precursors) .

Q. What experimental designs are effective for studying the compound’s metabolic stability in preclinical models?

Use isotopically labeled analogs (e.g., ¹⁴C-methyl groups) for tracking in vitro/in vivo assays. Microsomal incubation studies with LC-MS/MS detection quantify degradation rates. Data from related azetidine derivatives suggest hepatic CYP450 enzymes as primary metabolic pathways .

Key Methodological Considerations

- Reproducibility : Follow standardized protocols from primary literature and validate via independent replication .

- Safety : Use fume hoods and personal protective equipment (PPE) when handling azetidine derivatives due to potential toxicity .

- Data Validation : Cross-check spectral data (NMR, HRMS) against databases like PubChem or CAS Registry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.